Descyclopropylmethyl Nalfurafine
Descripción
Nalfurafine (TRK-820), a synthetic κ-opioid receptor (KOR) agonist, is clinically approved in Japan for treating uremic pruritus and exhibits a unique pharmacological profile characterized by high selectivity for KOR over other opioid receptors (e.g., μ- or δ-opioid receptors) . Unlike traditional KOR agonists such as U50,488 or salvinorin A, nalfurafine demonstrates reduced dysphoric side effects (e.g., anhedonia, sedation) while retaining therapeutic efficacy in pruritus, neuropathic pain, and demyelination disorders . Its molecular mechanism involves biased signaling toward G-protein activation (e.g., ERK1/2) over β-arrestin recruitment or p38 MAPK pathways, contributing to its favorable safety profile . Preclinical studies highlight its ability to modulate immune responses, promote remyelination in multiple sclerosis (MS) models, and reduce neuroinflammation .
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(E)-N-[(4R,4aS,7S,7aR,12bS)-4a,9-dihydroxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C24H26N2O5/c1-26(19(28)5-2-14-7-11-30-13-14)16-6-8-24(29)18-12-15-3-4-17(27)21-20(15)23(24,9-10-25-18)22(16)31-21/h2-5,7,11,13,16,18,22,25,27,29H,6,8-10,12H2,1H3/b5-2+/t16-,18+,22-,23-,24+/m0/s1 |
Clave InChI |
GFVPOWWGJUNPAE-AEISZGQRSA-N |
SMILES isomérico |
CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O)C(=O)/C=C/C6=COC=C6 |
SMILES canónico |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O)C(=O)C=CC6=COC=C6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar KOR Agonists
Functional Selectivity and Signaling Bias
Nalfurafine’s functional selectivity distinguishes it from other KOR agonists. For example:
- U50,488 : A classic KOR agonist, U50,488 activates both G-protein and β-arrestin pathways, leading to dysphoria and sedation. In contrast, nalfurafine shows 250-fold greater potency for ERK1/2 activation than p38 MAPK in human KOR-expressing cells, minimizing adverse effects .
- MCOPPB and Mianserin: These KOR agonists also reduce melanin production but exhibit weaker melanophagy induction compared to nalfurafine. Nalfurafine’s inhibition of PKA activation (critical for melanosomal degradation) is more pronounced, enhancing its anti-pigmentation effects .
Table 1: Signaling Pathway Potency of KOR Agonists
| Compound | ERK1/2 Activation (EC₅₀) | p38 MAPK Activation (EC₅₀) | G-Protein Bias (Human KOR) |
|---|---|---|---|
| Nalfurafine | 0.3 nM | 75 nM | ~10-fold |
| U50,488 | 1.2 nM | 5 nM | ~2-fold |
| MCOPPB | Not reported | Not reported | Minimal bias |
Therapeutic Efficacy in Disease Models
- Pruritus: Nalfurafine (0.04 mg/kg) suppresses icilin-induced wet-dog shakes in rats by inhibiting striatal glutamate release, a mechanism absent in non-selective KOR agonists like dynorphin A .
- Demyelination : In experimental autoimmune encephalomyelitis (EAE) and cuprizone models, nalfurafine outperforms U50,488 in promoting remyelination and reducing CNS immune-cell infiltration. Nalfurafine’s efficacy at 10 μg/kg contrasts with U50,488’s higher dose requirements (1–5 mg/kg) and associated side effects .
- Alcohol Use Disorder : Nalfurafine (3–10 μg/kg) reduces excessive alcohol consumption in mice without inducing sedation or anhedonia, unlike U50,488, which enhances alcohol intake via mTOR pathways .
Table 2: Comparative Therapeutic Effects
Side Effect Profile
Nalfurafine’s clinical safety stems from its biased agonism:
Table 3: Adverse Effect Comparison
| Side Effect | Nalfurafine | U50,488/MCOPPB |
|---|---|---|
| Dysphoria | Absent (≤30 μg/kg) | Present (≥1 mg/kg) |
| Sedation | Absent | Moderate to severe |
| Immune Suppression | Reduced Th17 responses | Worsened inflammation |
Data sources:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
